5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine
Overview
Description
5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine is a chemical compound with the CAS Number: 55478-78-9 . It has a molecular weight of 199.01 and its IUPAC name is 5-bromo [1,2,4]triazolo [1,5-a]pyrazine .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, a class to which this compound belongs, can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H3BrN4/c6-4-1-7-2-5-8-3-9-10(4)5/h1-3H . This indicates that the compound has a planar triazolopyrimidine ring system .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 143-145°C .Scientific Research Applications
Synthesis and Chemical Properties
5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine and its derivatives have been extensively studied for their unique chemical properties and synthesis methods. A notable study involved the synthesis of [1,2,4]-triazolo[1,5-a]pyrimidines through a process called Dimroth rearrangement. This process includes the reaction of 6-bromo-[1,2,4]-triazolo-[4,3-a]pyrimidines with aliphatic amines, showcasing the chemical reactivity and potential for creating complex molecules (Salgado et al., 2011).
Potential in Energetic Materials
Research into the application of this compound derivatives in energetic materials has also been conducted. A study focused on the synthesis of oxygen-rich 1,2,4-triazolo[3,4-d]-1,2,4-triazolo[3,4-f]-furazano[3,4-b]pyrazines. These compounds are considered for their potential use as explosive and propellant ingredients due to their polynitrated structure, offering insights into their application in materials science (Sheremetev et al., 2016).
Pharmaceutical Intermediate Applications
The compound and its derivatives have been explored as intermediates in pharmaceutical synthesis. For instance, 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine, a derivative, is an important intermediate in the synthesis of various biologically active compounds. The study demonstrated a rapid synthesis method, indicating its relevance in the pharmaceutical industry (Zhang et al., 2019).
In Bioactive Compound Synthesis
There has been a focus on synthesizing bioactive compounds using this compound derivatives. Research on the synthesis of new chiral 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines from α-amino acid derivatives under mild conditions is one such example. This method is significant for producing chiral compounds, which are crucial in developing pharmaceuticals (Mohapatra et al., 2007).
Safety and Hazards
The safety information for 5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine indicates that it is a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine are currently unknown
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are areas of ongoing research.
Biochemical Pathways
It is suggested that the compound may influence several pathways, leading to downstream effects that contribute to its overall biological activity .
Result of Action
The compound’s effects at the molecular and cellular levels are likely to be diverse, given the potential for interaction with multiple targets and pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include factors such as pH, temperature, and the presence of other molecules, which can affect the compound’s interaction with its targets and its overall stability.
Properties
IUPAC Name |
5-bromo-[1,2,4]triazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-7-2-5-8-3-9-10(4)5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVWVYMGLBYAKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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